beta-Aflatrem

Beschreibung

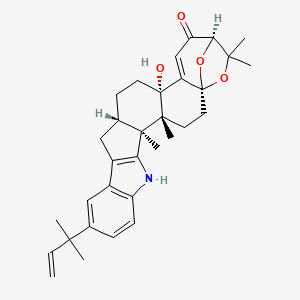

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,4R,5S,16S,19S,23R)-19-hydroxy-4,5,24,24-tetramethyl-11-(2-methylbut-3-en-2-yl)-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8(13),9,11,20-pentaen-22-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO4/c1-8-27(2,3)18-9-10-22-20(15-18)21-16-19-11-12-31(35)24-17-23(34)26-28(4,5)37-32(24,36-26)14-13-29(31,6)30(19,7)25(21)33-22/h8-10,15,17,19,26,33,35H,1,11-14,16H2,2-7H3/t19-,26-,29+,30+,31+,32-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMXSHAELZXSPO-SDPXOEJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C(=O)C=C3C4(CCC5CC6=C(C5(C4(CCC3(O2)O1)C)C)NC7=C6C=C(C=C7)C(C)(C)C=C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@]34C(=CC(=O)[C@H](O3)C(O4)(C)C)[C@@]1(CC[C@@H]5[C@@]2(C6=C(C5)C7=C(N6)C=CC(=C7)C(C)(C)C=C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144446-23-1 |

Source

|

| Record name | beta-Aflatrem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144446231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-AFLATREM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KBI5186B9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural and Biosynthetic Divergence of Aflatrem and β-Aflatrem

Abstract

Aflatrem and its isomer, β-aflatrem, are tremorgenic mycotoxins produced by the fungus Aspergillus flavus. As indole-diterpenes, their complex structures and potent biological activities have garnered significant interest within the scientific community, particularly in the fields of natural product chemistry, toxicology, and drug development. This guide provides a detailed exploration of the nuanced structural differences between aflatrem and β-aflatrem, delves into the enzymatic basis of their biosynthetic divergence, and offers practical, field-proven methodologies for their differential analysis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these intricate secondary metabolites.

Introduction: The Aflatrem Isomers

Aflatrem and β-aflatrem belong to the diverse family of indole-diterpenoid mycotoxins, which are characterized by a complex polycyclic structure derived from the precursors geranylgeranyl diphosphate (GGPP) and tryptophan.[1][2] Both isomers share a common paxilline-like core structure, but their distinct biological activities and spectroscopic properties arise from a subtle, yet critical, difference in their chemical architecture.[1] Understanding this structural variance is paramount for accurate identification, toxicological assessment, and the exploration of their potential as pharmacological probes.

The Core Structural Distinction: A Tale of a Prenyl Group

The fundamental structural difference between aflatrem and β-aflatrem lies in the position of a reverse prenyl (or 1,1-dimethylallyl) group attached to the indole moiety of their shared core structure.

-

Aflatrem: The reverse prenyl group is attached at the C-20 position of the indole ring.[3]

-

β-Aflatrem: The reverse prenyl group is attached at the C-21 position of the indole ring.[3]

This seemingly minor shift in the location of the prenyl group has significant implications for the overall three-dimensional shape of the molecules, which in turn influences their interaction with biological targets.

Comparative Structural Data

| Property | Aflatrem | β-Aflatrem | Reference |

| Molecular Formula | C₃₂H₃₉NO₄ | C₃₂H₃₉NO₄ | [4][5] |

| Molecular Weight | 501.66 g/mol | 501.66 g/mol | [4][5] |

| Core Structure | Indole-diterpene (paxilline-like) | Indole-diterpene (paxilline-like) | [1] |

| Key Structural Feature | Reverse prenyl group at C-20 | Reverse prenyl group at C-21 | [3] |

Visualization of the Structural Isomerism

The following diagram illustrates the distinct placement of the prenyl group in aflatrem and β-aflatrem.

Caption: Core structural difference between aflatrem and β-aflatrem.

The Biosynthetic Fork in the Road: Enzymatic Control of Prenylation

The biosynthesis of both aflatrem and β-aflatrem originates from the common precursor, paspaline.[1] The crucial step that dictates the formation of either isomer is the prenylation of a paxilline-like intermediate. This reaction is catalyzed by a specific prenyltransferase enzyme found in Aspergillus flavus.

The key enzyme responsible for this divergent synthesis is the prenyltransferase AtmD .[2] Research has shown that AtmD exhibits a remarkable lack of strict regiospecificity, enabling it to catalyze the reverse monoprenylation at either the C-20 or C-21 position of the indole ring of the paxilline-type precursor.[2] This enzymatic flexibility is the primary reason for the concurrent production of both aflatrem and β-aflatrem by A. flavus.

The proposed biosynthetic pathway can be visualized as follows:

Caption: Biosynthetic pathway divergence leading to aflatrem and β-aflatrem.

Differential Biological Activities

Both aflatrem and β-aflatrem are classified as tremorgenic mycotoxins, meaning they can cause tremors and other neurological effects in animals.[1][6] The mechanism of their toxicity is believed to involve the modulation of neurotransmitter release in the central nervous system. While both isomers exhibit this general activity, the subtle difference in their three-dimensional structure can lead to variations in their potency and specific interactions with neuronal targets. Further research is required to fully elucidate the comparative potencies and specific molecular targets of each isomer.

Experimental Protocols for Differential Analysis

The structural similarity of aflatrem and β-aflatrem necessitates robust analytical techniques for their separation and unambiguous identification. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry is the method of choice for this purpose.

Workflow for Isomer Separation and Identification

Caption: Experimental workflow for the separation and identification of aflatrem isomers.

Step-by-Step Preparative HPLC Protocol

This protocol provides a general framework for the separation of aflatrem and β-aflatrem. Optimization of specific parameters will be necessary based on the instrumentation and sample matrix.

-

Sample Preparation:

-

Extract the mycotoxins from the Aspergillus flavus culture using an appropriate organic solvent (e.g., ethyl acetate or chloroform).

-

Concentrate the extract under reduced pressure.

-

Redissolve the crude extract in a small volume of the initial mobile phase.

-

Filter the sample through a 0.22 µm syringe filter prior to injection.

-

-

HPLC System and Column:

-

System: Preparative HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is typically suitable for this separation.

-

-

Mobile Phase and Gradient:

-

Mobile Phase A: Water with 0.1% formic acid (for improved peak shape and ionization in subsequent MS analysis).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a lower to a higher concentration of Mobile Phase B is recommended to achieve optimal separation. A starting point could be a gradient of 40-80% B over 30 minutes.

-

-

Detection and Fraction Collection:

-

Monitor the elution profile at a suitable wavelength (e.g., 230 nm and 280 nm).

-

Collect fractions corresponding to the eluting peaks of aflatrem and β-aflatrem.

-

Spectroscopic Characterization

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

-

Expected Ions: Both isomers will exhibit the same protonated molecule [M+H]⁺ at m/z 502.67.

-

Fragmentation: Tandem MS (MS/MS) is crucial for differentiation. While the fragmentation patterns will be similar due to the shared core structure, minor differences in the relative intensities of fragment ions may be observed, reflecting the different positions of the prenyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR are definitive for structural elucidation.

-

The key differentiating signals will be those of the protons and carbons in and around the indole ring, particularly at positions C-20 and C-21.

-

2D NMR experiments (e.g., COSY, HMBC, HSQC) are essential to unambiguously assign the position of the prenyl group.

Conclusion

The structural isomerism of aflatrem and β-aflatrem provides a fascinating case study in the subtle complexity of natural product biosynthesis. The promiscuity of the prenyltransferase AtmD is the key determinant in the production of these two distinct mycotoxins. For researchers in natural products, toxicology, and drug discovery, a thorough understanding of their structural nuances and the application of robust analytical methodologies are indispensable for accurate characterization and further investigation into their biological significance.

References

- Nicholson, M. J., Koulman, A., Monahan, B. J., et al. (2009). Identification of Two Aflatrem Biosynthesis Gene Loci in Aspergillus flavus and Metabolic Engineering of Penicillium paxilli To Elucidate Their Function. Applied and Environmental Microbiology, 75(24), 7469–7481.

- Itoh, T., Tokunaga, K., Matsuda, Y., et al. (2013). Regiospecificities and Prenylation Mode Specificities of the Fungal Indole Diterpene Prenyltransferases AtmD and PaxD. Applied and Environmental Microbiology, 79(23), 7298–7304.

- Frisvad, J. C., & Larsen, T. O. (2015). Chemodiversity in the genus Aspergillus. Applied Microbiology and Biotechnology, 99(19), 7859–7877.

-

PubChem. (n.d.). Aflatrem. National Center for Biotechnology Information. Retrieved from [Link]

- TePaske, M. R., Gloer, J. B., Wicklow, D. T., & Dowd, P. F. (1992). Aflavarin and β-Aflatrem: New Anti-Insectan Metabolites from the Sclerotia of Aspergillus flavus.

- Duran, R. M., Cary, J. W., & Calvo, A. M. (2007). Production of cyclopiazonic acid, aflatrem, and aflatoxin by Aspergillus flavus is regulated by veA, a gene necessary for sclerotial formation. Applied Microbiology and Biotechnology, 73(5), 1158–1168.

- Lin, S., et al. (2022). The Biosynthesis Related Enzyme, Structure Diversity and Bioactivity Abundance of Indole-Diterpenes: A Review. Molecules, 27(20), 6928.

- Cary, J. W., Uka, V., Han, Z., et al. (2012). Comparative Chemistry of Aspergillus oryzae (RIB40) and A. flavus (NRRL 3357). Metabolites, 2(1), 39–56.

- Wang, X., Subko, K., Kildgaard, S., et al. (2021). Mass Spectrometry-Based Network Analysis Reveals New Insights Into the Chemodiversity of 28 Species in Aspergillus section Flavi. Frontiers in Fungal Biology, 2, 731113.

- Berthiller, F., Sulyok, M., Krska, R., & Schuhmacher, R. (2009). Chromatographic methods for the determination of mycotoxins in foods.

- Valdes, J. J., Cameron, J. E., & Cole, R. J. (1985). Aflatrem: a tremorgenic mycotoxin with effects on the book lung of the spider, Dugesiella hentzi (Girard). Toxicon, 23(4), 673–675.

Sources

- 1. Identification of Two Aflatrem Biosynthesis Gene Loci in Aspergillus flavus and Metabolic Engineering of Penicillium paxilli To Elucidate Their Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regiospecificities and Prenylation Mode Specificities of the Fungal Indole Diterpene Prenyltransferases AtmD and PaxD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Separation and Purification of Aflatoxins by Centrifugal Partition Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

Unraveling the Indole-Diterpene Biosynthesis Pathway in Aspergillus flavus: A Technical Whitepaper on Aflatrem Assembly

Executive Summary

Aspergillus flavus is widely recognized for its production of the hepatocarcinogen aflatoxin B1. However, its secondary metabolome is vast, encompassing a structurally diverse class of fungal metabolites known as indole-diterpenes (IDTs) [[1]](). The most prominent of these in A. flavus is aflatrem , a potent mammalian tremorgenic toxin that modulates neurotransmitter release and inhibits high-conductance calcium-activated potassium (BK) channels in the peripheral nervous system 1. This whitepaper deconstructs the anomalous genetic architecture, the enzymatic causality, and the self-validating experimental protocols used to elucidate the aflatrem biosynthetic pathway.

The Anomalous Genetic Architecture: Split Biosynthetic Loci

In fungal secondary metabolism, genes encoding a specific biosynthetic pathway are almost exclusively co-located in a contiguous biosynthetic gene cluster (BGC). The genetic architecture for aflatrem biosynthesis in A. flavus defies this paradigm. The pathway is uniquely partitioned into two discrete loci located on entirely different chromosomes 2:

-

ATM1 Locus (Chromosome 5): A telomere-proximal cluster containing three early-stage genes (atmG, atmC, atmM) responsible for precursor generation and early cyclization [[2]](_).

-

ATM2 Locus (Chromosome 7): A telomere-distal cluster containing five late-stage tailoring genes (atmD, atmQ, atmB, atmA, atmP) 2.

Mechanistic Causality & Regulation: Why are these genes split? Evolutionary phylogenetic analysis suggests that the core IDT machinery (ATM1) and the tailoring enzymes (ATM2) may have been acquired through independent horizontal gene transfer events or chromosomal rearrangements 3. Despite their physical separation, both loci act as a unified functional system. Their transcription is strictly co-regulated and is heavily dependent on the global regulatory gene veA, which synchronizes secondary metabolism with fungal morphological development and sclerotia formation 4.

The Enzymatic Cascade: From Primary Metabolites to Aflatrem

The chemical logic of IDT biosynthesis is highly convergent, merging the mevalonate pathway (providing the diterpene skeleton) with the shikimate pathway (providing the indole moiety) 5.

-

Precursor Generation: The pathway initiates with AtmG , a geranylgeranyl diphosphate (GGPP) synthase that elongates farnesyl pyrophosphate (FPP) into GGPP [[6]]().

-

Indole Prenylation: AtmC , a prenyltransferase, catalyzes the critical condensation of GGPP with indole-3-glycerol phosphate to yield 3-geranylgeranylindole (3-GGI) 6, 7.

-

Epoxidation: AtmM , a flavin-dependent monooxygenase (FMO), introduces a highly reactive epoxide at the C-10/C-11 double bond of 3-GGI, forming 10,11-epoxy-3-GGI 7.

-

Radical Cyclization: AtmB , a highly specialized terpene cyclase, drives a complex cascade of radical-induced cyclizations. It "zips up" the epoxide intermediate to form paspaline —the first stable, tetracyclic indole-diterpene core 7, 8.

-

Late-Stage Tailoring: Cytochrome P450 monooxygenases (AtmP and AtmQ ) perform successive oxidations and ring rearrangements. AtmP oxidizes paspaline, and AtmQ utilizes 13-desoxypaxilline as a substrate to synthesize paspalinine 2. Further prenylation and acetal group additions yield the final toxin, aflatrem 8.

Caption: Enzymatic cascade of aflatrem biosynthesis from GGPP to the final tremorgenic toxin.

Quantitative Data: Orthologous Gene Mapping

To elucidate the A. flavus pathway, researchers relied heavily on comparative genomics with Penicillium paxilli, a fungus that produces the related IDT paxilline via a contiguous pax gene cluster 6. The structural and functional homologies are summarized below:

| A. flavus Gene | Locus Location | P. paxilli Ortholog | Putative Enzyme Function | Biosynthetic Role |

| atmG | ATM1 (Chr 5) | paxG | GGPP Synthase | Synthesizes diterpene precursor |

| atmC | ATM1 (Chr 5) | paxC | Prenyltransferase | Condenses GGPP and indole moiety |

| atmM | ATM1 (Chr 5) | paxM | FAD-Monooxygenase | Epoxidizes 3-GGI |

| atmB | ATM2 (Chr 7) | paxB | Terpene Cyclase | Cyclizes intermediate to paspaline |

| atmP | ATM2 (Chr 7) | paxP | Cytochrome P450 | Oxidizes paspaline core |

| atmQ | ATM2 (Chr 7) | paxQ | Cytochrome P450 | Converts 13-desoxypaxilline to paspalinine |

Self-Validating Experimental Protocols: Heterologous Reconstitution

The Logic of the Assay: Assigning function to uncharacterized genes requires a self-validating system. Because A. flavus has a split cluster and produces highly toxic aflatoxins, manipulating it directly is chemically hazardous and genetically complex. Instead, researchers use P. paxilli deletion mutants (e.g., ΔpaxP or ΔpaxQ) as heterologous expression hosts 2.

Why this works: A ΔpaxQ mutant cannot process 13-desoxypaxilline, causing this specific intermediate to accumulate massively. By introducing the A. flavusatmQ gene into this mutant, the restoration of downstream metabolites (paspalinine) definitively proves that AtmQ is the functional homolog of PaxQ 8. This "knockout-and-rescue" strategy establishes strict causality.

Detailed Methodology: Functional Assignment of AtmQ

-

Vector Construction: Amplify the full-length atmQ gene from A. flavus cDNA using reverse-transcriptase PCR (ensuring introns are correctly processed) 2. Clone the sequence into a fungal expression vector carrying a selectable marker (e.g., hygromycin resistance).

-

Protoplast Preparation: Digest the cell wall of P. paxilli ΔpaxQ mycelia using lysing enzymes (e.g., Glucanex) in an osmotic buffer to generate viable protoplasts.

-

Transformation: Introduce the atmQ vector into the protoplasts using PEG-mediated transformation. Plate on osmotically stabilized agar containing the selection agent.

-

Cultivation: Isolate stable transformants and cultivate them in liquid CD (Czapek-Dox) medium supplemented with yeast extract for 7–10 days at 25°C to induce secondary metabolism.

-

Metabolite Extraction & Profiling: Partition the culture broth with chloroform or ethyl acetate. Concentrate the organic layer and analyze via Reverse-Phase LC-MS/MS.

-

Validation: The ΔpaxQ mutant strictly accumulates 13-desoxypaxilline. A successful complementation by atmQ will show the depletion of 13-desoxypaxilline and the emergence of paspalicine and paspalinine in the chromatogram, self-validating AtmQ's enzymatic role 2, 8.

Caption: Self-validating heterologous reconstitution workflow for functional gene assignment.

Conclusion

The biosynthesis of indole-diterpenes in A. flavus represents a pinnacle of fungal metabolic engineering. The evolutionary anomaly of its split atm gene clusters, combined with the convergent chemical logic of its terpene cyclases and monooxygenases, provides a rich template for synthetic biology 9. By leveraging self-validating heterologous expression systems, drug development professionals can not only elucidate these complex pathways but also hijack them to engineer novel IDT architectures with fine-tuned pharmacological properties.

References

- Identification of Two Aflatrem Biosynthesis Gene Loci in Aspergillus flavus and Metabolic Engineering of Penicillium paxilli To Elucid

- (PDF)

- Indole-Diterpene Gene Cluster

- The Biosynthesis Related Enzyme, Structure Diversity and Bioactivity Abundance of Indole-Diterpenes: A Review - MDPI

- Transcriptome Analysis of Aspergillus flavus Reveals veA-Dependent Regulation of Secondary Metabolite Gene Clusters, Including the Novel Aflavarin Cluster - PMC / NIH

- Generation of Alternate Indole Diterpene Architectures in Two Species of Aspergilli - ACS Public

- Secondary Metabolite Dereplication and Phylogenetic Analysis Identify Various Emerging Mycotoxins and Reveal the High Intra-Species Diversity in Aspergillus flavus - Frontiers

- Identification of Two Aflatrem Biosynthesis Gene Loci in Aspergillus flavus and Metabolic Engineering of Penicillium paxilli To Elucid

- Deciphering Chemical Logic of Fungal Natural Product Biosynthesis through Heterologous Expression and Genome Mining - PMC / NIH

Sources

- 1. Identification of Two Aflatrem Biosynthesis Gene Loci in Aspergillus flavus and Metabolic Engineering of Penicillium paxilli To Elucidate Their Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Secondary Metabolite Dereplication and Phylogenetic Analysis Identify Various Emerging Mycotoxins and Reveal the High Intra-Species Diversity in Aspergillus flavus [frontiersin.org]

- 4. Transcriptome Analysis of Aspergillus flavus Reveals veA-Dependent Regulation of Secondary Metabolite Gene Clusters, Including the Novel Aflavarin Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Indole-Diterpene Gene Cluster from Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Deciphering Chemical Logic of Fungal Natural Product Biosynthesis through Heterologous Expression and Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]

The Toxicity Profile of β-Aflatrem: Mechanistic Insights into Indole-Diterpene Tremorgens

Executive Briefing

β-Aflatrem is a highly potent secondary metabolite and structural isomer of aflatrem, an indole-diterpene tremorgenic mycotoxin produced by the soil fungus Aspergillus flavus[1]. While A. flavus is predominantly notorious for producing carcinogenic aflatoxins, its sclerotia also generate a diverse arsenal of neurotoxic and anti-insectan compounds designed for ecological defense[2]. β-Aflatrem represents a critical node in this chemical defense system. For researchers in neurotoxicology and drug development, understanding the toxicity profile of β-aflatrem provides vital insights into the modulation of mammalian ion channels and the evolutionary arms race between fungi and fungivores.

This whitepaper deconstructs the molecular architecture, pharmacodynamics, and validated laboratory methodologies required to study β-aflatrem and its tremorgenic analogues.

Molecular Architecture & Biosynthetic Origins

β-Aflatrem belongs to the indole-diterpene class of fungal alkaloids, characterized by a complex polycyclic ring system featuring a cyclic acetal group. The biosynthesis of these compounds in A. flavus is governed by two discrete gene clusters: ATM1 (telomere proximal on chromosome 5, containing atmG, atmC, and atmM) and ATM2 (telomere distal on chromosome 7, containing atmD, atmQ, atmB, atmA, and atmP)[1].

While standard aflatrem is a potent mammalian neurotoxin, β-aflatrem is specifically localized within the fungal sclerotia—the hardened survival structures of the fungus. Evolutionary pressure has fine-tuned the stereochemistry of β-aflatrem to exhibit potent anti-insectan properties. It acts as a severe feeding deterrent and significantly reduces the growth rate of agricultural pests such as the corn earworm (Helicoverpa zea)[3]. Despite this ecological specialization, the conserved indole-diterpene core ensures that β-aflatrem retains the baseline neurotoxic mechanisms characteristic of the broader tremorgen family.

Receptor-Level Pharmacodynamics & Neurotoxic Pathways

The toxicity of aflatrem and its isomers is driven by a dual-pathway disruption of the central nervous system, specifically targeting inhibitory neurotransmission and action potential repolarization.

GABA_A Receptor Allosteric Modulation

Aflatrem acts as a positive allosteric modulator of the

BK Channel (Maxi-K) Inhibition

Following the initial depressive phase, the dominant tremorgenic phenotype emerges via the profound inhibition of large-conductance Ca²⁺-activated K⁺ (BK) channels[3]. BK channels are critical for repolarizing the membrane during an action potential. By blocking the pore or interfering with Ca²⁺-dependent gating, indole-diterpenes prolong the action potential duration at presynaptic terminals. This delayed repolarization causes excessive, uncontrolled release of excitatory neurotransmitters (glutamate and aspartate)[3].

Hippocampal Excitotoxicity

The sustained release of excitatory amino acids leads to severe excitotoxicity. In vivo models demonstrate that a single acute dose of aflatrem (3 mg/kg, IP) induces rapid degeneration of neuronal fiber processes in the hippocampus, permanently reducing the capacity of GABA and glutamate uptake systems due to the physical loss of nerve terminals[5].

Quantitative Benchmarking of Indole-Diterpenes

To contextualize the potency of β-aflatrem, it must be benchmarked against other well-characterized indole-diterpenes. The table below summarizes the comparative toxicity profiles.

| Compound | Primary Target | Receptor Affinity / EC₅₀ | In Vivo Phenotype | Primary Biological / Ecological Role |

| Aflatrem | GABA_A / BK Channel | GABA_A EC₅₀: 2.4 µM | Acute tremors, hippocampal degeneration (3 mg/kg IP) | Mammalian neurotoxin |

| β-Aflatrem | BK Channel / GABA_A | Isomeric analogue | Severe growth reduction in H. zea | Anti-insectan / Fungivore defense |

| Paxilline | BK Channel | BK IC₅₀: 1.9 nM | Transient tremors (150 mg/kg LD₅₀) | Benchmark BK channel antagonist |

| Lolitrem B | BK Channel | BK IC₅₀: ~4.0 nM | Severe, sustained tremors | Causative agent of Ryegrass staggers |

Validated Laboratory Workflows

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems for profiling the toxicity of β-aflatrem.

Protocol 1: Electrophysiological Profiling of BK Channel Modulation

Rationale & Causality: To isolate the specific inhibitory kinetics of β-aflatrem on BK channels, we utilize inside-out patch-clamp recordings on HEK293 cells expressing hSlo1. The inside-out configuration is critical; it allows precise, deterministic control over intracellular Ca²⁺ concentrations, which is required because tremorgenic indole-diterpenes exhibit state-dependent binding influenced by Ca²⁺-mediated channel gating.

-

Step 1: Cell Preparation : Culture HEK293 cells and transiently transfect with the KCNMA1 gene (encoding the hSlo1 alpha subunit). Causality: HEK293 provides a clean electrophysiological background devoid of endogenous BK currents, preventing signal contamination.

-

Step 2: Patch-Clamp Configuration : Form a gigaseal using borosilicate glass pipettes (2–4 MΩ) and excise the patch into the inside-out configuration. Bathe the intracellular face in a precisely calibrated 10 µM free Ca²⁺ solution to fully activate the channels.

-

Step 3: Toxin Perfusion & Self-Validation :

-

Self-Validating Mechanism: Prior to β-aflatrem application, pre-pulse the patch with 10 nM paxilline. If the channel does not exhibit rapid, reversible blockade, the patch is discarded. This positive control validates channel identity and confirms patch viability.

-

Action: Washout the paxilline, then perfuse the patch with escalating concentrations of β-aflatrem (0.1 - 10 µM) to establish a dose-response curve.

-

-

Step 4: Kinetic Analysis : Fit the normalized fractional current block to the Hill equation to derive the IC₅₀ and Hill coefficient (

).

Protocol 2: Synaptosomal Neurotransmitter Uptake Assay

Rationale & Causality: In vivo exposure to aflatrem induces rapid degeneration of hippocampal nerve terminals[5]. To quantify this excitotoxic damage, we measure the

-

Step 1: Hippocampal Isolation : Dissect the hippocampus rapidly on an ice-cold platform and homogenize in 0.32 M sucrose buffer (pH 7.4). Causality: The hippocampus is targeted due to its distinct vulnerability to aflatrem-induced degeneration[5]. Isotonic sucrose prevents osmotic lysis of the delicate presynaptic terminals.

-

Step 2: Percoll Gradient Fractionation : Layer the homogenate onto a discontinuous Percoll gradient (3%, 10%, 15%, 23%) and centrifuge at 31,000 × g for 5 minutes. Extract the synaptosomal fraction at the 15%/23% interface.

-

Step 3: Radioligand Uptake & Self-Validation :

-

Action: Incubate synaptosomes with [³H]GABA and [³H]Glutamate at 37°C for 3 minutes. Terminate the reaction via rapid vacuum filtration over GF/B glass microfiber filters.

-

Self-Validating Mechanism: Run parallel aliquots at 4°C to establish non-specific background binding. Subtracting this 4°C baseline from the 37°C active uptake data ensures that only active, carrier-mediated transport is quantified, eliminating artifacts from passive membrane diffusion.

-

-

Step 4: Scintillation Quantification : Transfer filters to scintillation vials, add fluor, and quantify the retained radioactivity to calculate transporter capacity.

Systems Biology & Pathway Visualization

The following diagram maps the dual-pathway neurotoxic mechanism of β-aflatrem, illustrating how parallel receptor interactions converge to produce the clinical tremorgenic phenotype.

Dual neurotoxic mechanism of β-aflatrem via GABA_A potentiation and BK channel inhibition.

References

- Title: Aflatrem: a tremorgenic mycotoxin with acute neurotoxic effects. Source: PMC - NIH.

- Title: The Tremorigen Aflatrem Is a Positive Allosteric Modulator of the Gamma-Aminobutyric acidA Receptor Channel Expressed in Xenopus Oocytes. Source: PubMed.

- Title: Tremorgenic Mycotoxins: Structure Diversity and Biological Activity. Source: MDPI.

- Title: Identification of Two Aflatrem Biosynthesis Gene Loci in Aspergillus flavus and Metabolic Engineering of Penicillium paxilli To Elucidate Their Function. Source: ResearchGate.

- Title: Taxonomy of Aspergillus section Flavi and their production of aflatoxins, ochratoxins and other mycotoxins. Source: Studies in Mycology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. studiesinmycology.org [studiesinmycology.org]

- 3. Tremorgenic Mycotoxins: Structure Diversity and Biological Activity [mdpi.com]

- 4. The tremorigen aflatrem is a positive allosteric modulator of the gamma-aminobutyric acidA receptor channel expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aflatrem: a tremorgenic mycotoxin with acute neurotoxic effects - PMC [pmc.ncbi.nlm.nih.gov]

-Aflatrem: Comprehensive Physicochemical Profiling, Biosynthesis, and Analytical Methodologies

Executive Summary and Mechanistic Context

In the landscape of fungal secondary metabolites, indole-diterpenes represent a structurally complex and pharmacologically potent class of compounds. Among these,

As an application scientist, understanding the physicochemical properties of

Physicochemical Profiling

The structural architecture of

Table 1: Quantitative and Structural Properties of

| Property | Value | Analytical Implication |

| Compound Name | Differentiates from standard Aflatrem isomer. | |

| CAS Registry Number | 144446-23-1 | Essential for standard procurement. |

| Molecular Formula | C32H39NO4 | Used to calculate exact mass for HRMS. |

| Molecular Weight | 501.66 g/mol | Target precursor ion [M+H]+ at m/z 502.2. |

| Chemical Class | Indole-diterpenoid | Dictates UV absorbance (typically ~280 nm). |

| Biological Source | Aspergillus flavus (Sclerotia) | Guides biological sampling and cultivation. |

| Physical Appearance | Yellow Crystal / Powder | Visual indicator during crystallization. |

Biosynthetic Pathway and Genetic Regulation

To effectively study or scale the production of

Crucially, the expression of these clusters is dependent on the global regulatory gene veA . Because veA also regulates morphological development, the production of

veA-dependent regulation and ATM1/ATM2 biosynthetic pathway of beta-Aflatrem.

Experimental Methodology: Isolation and Quantification

To ensure high scientific integrity, the following protocol is designed as a self-validating system. Every step includes a mechanistic justification (the "why") alongside the action (the "how").

Phase 1: Cultivation and Sclerotia Induction

-

Step 1: Point-inoculate A. flavus spores onto Glucose Minimal Media (GMM) or 2x V8 agar.

-

Step 2: Incubate at 30°C in complete darkness for 8 to 14 days.

-

Causality: Light inhibits the veA complex. Dark incubation removes this inhibition, hyper-activating the ATM1/ATM2 loci and maximizing sclerotia biogenesis, which is where

-Aflatrem is sequestered as a chemical defense mechanism 3.

-

-

Step 3: Harvest the sclerotia mechanically, lyophilize (freeze-dry) to remove water content, and grind into a fine powder.

Phase 2: Solvent Extraction

-

Step 4: Extract the lyophilized powder using a biphasic mixture of Chloroform and Methanol (2:1 v/v).

-

Causality: The molecular weight (501.66 g/mol ) and the presence of the bulky hydrophobic diterpene skeleton require a non-polar solvent like chloroform to disrupt the cellular matrix, while methanol aids in penetrating the fungal cell wall and stabilizing the polar indole domain.

-

-

Step 5: Sonicate for 30 minutes at 4°C to prevent thermal degradation, then centrifuge at 10,000 x g to pellet the cellular debris.

Phase 3: Analytical Quantification (LC-MS/MS)

-

Step 6: Reconstitute the dried extract in Acetonitrile/Water (50:50).

-

Step 7: Inject onto a C18 Reverse-Phase HPLC column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

-

Step 8: Detect via tandem mass spectrometry (ESI+ mode).

-

Validation Checkpoint: Monitor the precursor ion at m/z 502.2 [M+H]+ (derived from the C32H39NO4 formula). Run a blank matrix control to ensure no carryover, and a spiked standard to verify that recovery rates fall within the acceptable 85-115% threshold.

-

Step-by-step extraction and LC-MS/MS quantification workflow for beta-Aflatrem.

Conclusion

The successful isolation and application of

References

- Identification of Two Aflatrem Biosynthesis Gene Loci in Aspergillus flavus and Metabolic Engineering of Penicillium paxilli To Elucidate Their Function.

- CAS 144446-23-1 -Aflatrem - N

- Transcriptome Analysis of Aspergillus flavus Reveals veA-Dependent Regulation of Secondary Metabolite Gene Clusters. ASM Journals.

- Association of fungal secondary metabolism and sclerotial biology. Frontiers.

Sources

Technical Guide: The atm Gene Cluster and Beta-Aflatrem Biosynthesis in Aspergillus flavus

Executive Summary

This technical guide provides a comprehensive analysis of the atm biosynthetic gene cluster in Aspergillus flavus, focusing on the production of the tremorgenic indole-diterpenoid beta-aflatrem (β-aflatrem). Unlike the extensively studied aflatoxin (afl) cluster, the atm cluster is unique for its split genomic architecture and its role in synthesizing neurotoxic metabolites that target high-conductance calcium-activated potassium (BK) channels. This guide details the genomic loci, enzymatic cascade, structural differentiation of beta-aflatrem, and validated protocols for its isolation and characterization.

Genomic Architecture: The Split atm Cluster

The biosynthesis of aflatrem and beta-aflatrem is governed by the atm gene cluster. Unlike many fungal biosynthetic gene clusters (BGCs) that are contiguous, the atm cluster in A. flavus is fractionated into two distinct loci located on separate chromosomes or distant loci within the same chromosome, depending on the strain (typically Chromosome 5 and 7).[1][2][3]

Locus Definitions

The cluster is divided into ATM1 (proximal) and ATM2 (distal).[2] Both are required for the complete biosynthesis of the tremorgenic scaffold.

| Locus | Genes Involved | Primary Function | Enzymatic Class |

| ATM1 | atmG | Skeleton Formation | Geranylgeranyl diphosphate synthase (GGS) |

| atmC | Cyclization | Indole-diterpene cyclase | |

| atmM | Oxidation | FAD-dependent monooxygenase | |

| ATM2 | atmD | Terminal Prenylation | Aromatic prenyltransferase (Key for β-aflatrem) |

| atmQ | Ether formation | Oxidoreductase/Prenyltransferase homolog | |

| atmP | Oxidation | Cytochrome P450 monooxygenase | |

| atmA, atmB | Transport/Unknown | Membrane proteins |

Regulation and Co-expression

Expression of the atm cluster is often co-regulated with the aflatoxin cluster under sclerotial development conditions. The global regulator VeA is critical; deletion of veA abolishes aflatrem production, indicating that the atm cluster is part of the fungal secondary metabolism network responding to oxidative stress and light.

Biosynthetic Pathway: Mechanism of Action

The biosynthesis of beta-aflatrem follows a "paxilline-like" indole-diterpene pathway, diverging at the final prenylation step.

The Enzymatic Cascade

-

Skeleton Synthesis: atmG synthesizes geranylgeranyl diphosphate (GGPP). atmC catalyzes the condensation of GGPP with indole-3-glycerol phosphate to form Paspaline , the stable indole-diterpene core.

-

Core Modification: atmP (P450) and atmQ oxidize paspaline. Specifically, atmQ is implicated in converting intermediates into Paspalicine and subsequently Paspalinine .[2][3]

-

The Branching Point (Beta-Aflatrem Formation): The critical divergence occurs at Paspalinine . The prenyltransferase AtmD catalyzes the attachment of a dimethylallyl (prenyl) moiety to the indole ring.

-

Aflatrem: Prenylation at the C20 position.[1]

-

Beta-Aflatrem: Prenylation at the C21 position (regioisomer).

-

Pathway Visualization

The following diagram illustrates the logical flow from precursors to the final tremorgenic toxins.

Caption: Biosynthetic pathway of Aflatrem and Beta-Aflatrem mediated by the split atm gene cluster in A. flavus.

Structural & Toxicological Profile[4][5][6]

Structural Differentiation

Beta-aflatrem (

-

Aflatrem: Features a reversed isoprene moiety attached at the C20 position of the indole ring.

-

Beta-Aflatrem: Features the isoprene moiety attached at the C21 position.

-

Significance: This subtle shift alters the steric interaction with ion channels, potentially modifying its neurotoxic potency compared to aflatrem.

Mechanism of Action (Toxicity)

Like other indole-diterpenes (e.g., paxilline, lolitrem B), beta-aflatrem targets the Big Potassium (BK) channels (calcium-activated potassium channels,

-

Effect: Inhibition of BK channels prevents the repolarization of neurons after an action potential.

-

Phenotype: This leads to hyperexcitability of the central and peripheral nervous systems, manifesting as "staggers" or sustained tremors in vertebrates.

-

Insecticidal Activity: Beta-aflatrem has demonstrated specific anti-insectan properties, significantly reducing the growth rate of Helicoverpa zea (corn earworm), suggesting an ecological role in protecting the fungal sclerotia from predation.

Experimental Protocols: Isolation & Characterization

Extraction Workflow

This protocol ensures the recovery of the lipophilic indole-diterpenes from A. flavus sclerotia or mycelia.

-

Cultivation: Inoculate A. flavus (e.g., strain NRRL 3357) on Potato Dextrose Agar (PDA) or Czapek Yeast Extract Agar (CYA). Incubate at 30°C for 7–10 days to induce sclerotia formation (high atm expression).

-

Harvesting: Separate sclerotia from mycelia if possible; sclerotia contain higher concentrations of aflatrems.

-

Lysis: Freeze-dry biomass and grind to a fine powder under liquid nitrogen.

-

Solvent Extraction:

-

Add Chloroform:Methanol (2:1 v/v) to the powder (10 mL per gram).

-

Sonicate for 30 minutes at ambient temperature.

-

Centrifuge at 4,000 x g for 10 minutes. Collect the supernatant.

-

-

Concentration: Evaporate solvent under a nitrogen stream or rotary evaporator. Re-suspend residue in 100% Methanol or Acetonitrile.

HPLC-MS/MS Identification

Beta-aflatrem is often a minor peak adjacent to the major aflatrem peak. High-resolution separation is required.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-2 min: 50% B

-

2-15 min: Linear gradient to 98% B

-

15-20 min: Hold 98% B

-

-

Detection: ESI+ (Electrospray Ionization, Positive Mode).

-

Target Ions:

-

Look for

at m/z 502.295 . -

differentiation: Beta-aflatrem typically elutes slightly later than aflatrem due to structural hydrophobicity differences (verify with authentic standards if available).

-

Genetic Validation (Self-Validating Protocol)

To confirm the identity of the metabolite, perform a gene knockout of atmD .

-

Construct: Replace atmD coding sequence with a selection marker (e.g., pyrG).

-

Expected Result: The

mutant should accumulate Paspalinine (m/z ~433) and completely lack both Aflatrem and Beta-Aflatrem. This confirms the specific role of AtmD in the final prenylation step for both isomers.

References

-

Nicholson, M. J., et al. (2009). "Identification of two aflatrem biosynthesis gene loci in Aspergillus flavus and metabolic engineering of Penicillium paxilli to elucidate their function."[4] Applied and Environmental Microbiology.

-

Nicholson, M. J., et al. (2015). "Identification of the aflatrem biosynthetic gene cluster in Aspergillus flavus."[4] Applied and Environmental Microbiology.

-

TePaske, M. R., et al. (1992). "Aflavarin and beta-aflatrem: new anti-insectan metabolites from the sclerotia of Aspergillus flavus." Journal of Natural Products.

-

Zhang, C., et al. (2004). "A gene cluster for aflatrem biosynthesis in Aspergillus flavus." Fungal Genetics and Biology.

-

Duran, R. M., et al. (2007). "Production of cyclopiazonic acid, aflatrem, and aflatoxin by Aspergillus flavus is regulated by veA." Applied Microbiology and Biotechnology.

Sources

- 1. Tremorgenic and neurotoxic paspaline-derived indole-diterpenes: biosynthetic diversity, threats and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Two Aflatrem Biosynthesis Gene Loci in Aspergillus flavus and Metabolic Engineering of Penicillium paxilli To Elucidate Their Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of two aflatrem biosynthesis gene loci in Aspergillus flavus and metabolic engineering of Penicillium paxilli to elucidate their function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Indole-Diterpene Defense: Beta-Aflatrem Pharmacodynamics and Ecological Function

[1]

Executive Summary

Beta-aflatrem is a potent tremorgenic indole-diterpene mycotoxin produced primarily by the sclerotia of Aspergillus flavus.[] Structurally isomeric to the more abundant aflatrem, beta-aflatrem is distinguished by a specific reverse prenylation at the C-21 position of the indole moiety.[2] While often overshadowed by aflatoxins, beta-aflatrem plays a critical, specialized role in fungal chemical defense, functioning as a high-affinity antagonist of large-conductance calcium-activated potassium (BK) channels.[]

This guide analyzes the biosynthetic origins, mechanistic pharmacodynamics, and ecological utility of beta-aflatrem.[] It provides validated protocols for its isolation and electrophysiological characterization, positioning the molecule not just as a contaminant, but as a sophisticated tool for ion channel research and a scaffold for neuroactive drug discovery.

Chemical Architecture & Biosynthesis

Beta-aflatrem belongs to the paxilline-like family of indole-diterpenes.[][3] Its biosynthesis is governed by the atm gene cluster, specifically the ATM1 and ATM2 loci.[3][4] The pathway diverges from the common indole-diterpene core through the action of specific prenyltransferases.

The atm Biosynthetic Pathway

The biosynthesis begins with the condensation of indole-3-glycerol phosphate and geranylgeranyl diphosphate (GGPP). The critical divergence point for beta-aflatrem formation occurs at the intermediate paspalinine .

The prenyltransferase AtmD is the decisive enzyme. It catalyzes the reverse prenylation of paspalinine. While the major product is aflatrem (prenylation at C-20), AtmD also catalyzes prenylation at C-21 , yielding the beta-aflatrem isomer.[][5]

Biosynthetic Logic Diagram

The following diagram illustrates the enzymatic cascade leading to beta-aflatrem production.

Caption: The ATM biosynthetic pathway in A. flavus.[] The enzyme AtmD acts as a bifunctional prenyltransferase, generating both aflatrem and its C-21 isomer, beta-aflatrem.[]

Mechanistic Pharmacodynamics

The physiological impact of beta-aflatrem is defined by its interaction with BK channels (KCa1.1), which are critical for regulating neuronal excitability and neurotransmitter release.

Mechanism of Action: BK Channel Blockade

Beta-aflatrem acts as a negative allosteric modulator of the BK channel.

-

Binding: It binds to a hydrophobic pocket on the channel's

-subunit, distinct from the pore and the calcium-sensing domain. -

Allosteric Shift: Binding stabilizes the channel in a closed conformation, preventing the efflux of Potassium (

) ions even in the presence of depolarizing potentials and intracellular Calcium ( -

Physiological Outcome: The inhibition of

efflux prolongs the depolarization phase of action potentials. In motor neurons, this results in repetitive firing, manifesting as tremors, ataxia, and hyperexcitability in vertebrates and invertebrates.[]

Signaling Pathway Visualization[1]

Caption: Pharmacodynamic cascade of beta-aflatrem. The toxin locks BK channels in a closed state, disrupting the negative feedback loop required to terminate neuronal depolarization.

Ecological Role: Sclerotial Defense

While aflatoxins protect the fungus from microbial competitors, indole-diterpenes like beta-aflatrem are evolved defenses against fungivores (insects that eat fungi).[]

Anti-Insectan Activity

Research by TePaske et al. established beta-aflatrem as a distinct anti-insectan factor.[][6] In feeding assays with the corn earworm (Helicoverpa zea), beta-aflatrem demonstrated significant growth inhibition, preventing the larvae from consuming the fungal sclerotia (overwintering structures).

Table 1: Comparative Anti-Insectan Efficacy (Dietary Incorporation)

| Metabolite | Test Organism | Concentration (ppm) | Effect (vs. Control) | Ecological Implication |

| Beta-Aflatrem | Helicoverpa zea | 100 ppm | 57% Reduction in weight gain | Potent antifeedant |

| Aflatrem | Helicoverpa zea | 100 ppm | ~50-60% Reduction | Synergistic defense |

| Aflavarin | Carpophilus hemipterus | 200 ppm | Significant mortality | Targeted beetle defense |

Data synthesized from TePaske et al. (1992) and subsequent ecological reviews.

Experimental Workflows

To study beta-aflatrem, researchers must isolate it from the complex sclerotial matrix and validate its activity using electrophysiology.[]

Protocol: Isolation from A. flavus Sclerotia

Objective: Purify beta-aflatrem from fungal sclerotia for bioassays.[]

-

Cultivation: Inoculate A. flavus (strain NRRL 6541 or equivalent) on corn kernel grit medium. Incubate at 28°C for 21 days in the dark to maximize sclerotia production.

-

Harvest: Separate sclerotia from mycelia using a floatation method (sclerotia sink in water/sucrose gradients) or sieving.[]

-

Extraction:

-

Grind sclerotia to a fine powder under liquid nitrogen.[]

-

Extract with Dichloromethane (

) (1:10 w/v) for 24 hours. -

Filter and evaporate solvent to yield crude extract.

-

-

Purification (Flash Chromatography):

-

Stationary Phase: Silica Gel 60.[]

-

Mobile Phase: Hexane:Ethyl Acetate gradient (80:20

50:50).[] -

Note: Beta-aflatrem typically elutes slightly after aflatrem due to polarity differences from the C-21 prenyl group.[]

-

-

Final Polish (HPLC):

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm).[]

-

Solvent: Acetonitrile:Water (85:15 isocratic).[]

-

Detection: UV at 230 nm and 280 nm.[]

-

Validation: Confirm structure via

H-NMR (look for distinct C-21 prenyl signals).

-

Protocol: Electrophysiological Validation (Patch-Clamp)

Objective: Quantify BK channel inhibition.[][7]

-

Cell System: HEK293 cells transiently transfected with hSlo1 (

-subunit of BK channel).[] -

Rig Setup: Whole-cell patch-clamp configuration.

-

Pipette Solution (Intracellular): 140 mM KCl, 10 mM HEPES, 5 mM EGTA, adjusted to free

of 1 -

Bath Solution (Extracellular): 140 mM NaCl, 5 mM KCl, 2 mM

, 1 mM

-

-

Stimulation Protocol:

-

Hold membrane potential at -80 mV.[][7]

-

Apply voltage steps from -100 mV to +100 mV in 10 mV increments (200 ms duration).

-

-

Application:

-

Record baseline currents.[][7]

-

Perfuse Beta-Aflatrem (dissolved in DMSO, final conc. 10 nM - 10

M).[] -

Control: Perfuse Paxilline (1

M) as a positive control for total block.[]

-

-

Analysis: Plot Current-Voltage (I-V) curves. A successful hit will show a dose-dependent reduction in outward current amplitude at positive potentials.[]

Implications for Drug Development

Beta-aflatrem's high affinity for BK channels makes it a valuable lead compound ("scaffold") for neurological therapeutics.[]

-

Ion Channel Modulators: Derivatives of beta-aflatrem could be engineered to treat conditions of ion channel hypofunction or to serve as highly specific probes for BK channel subtypes in the brain.

-

Insecticides: The natural anti-insectan property suggests potential for bio-inspired agrochemicals that target insect specific ion channels with reduced vertebrate toxicity compared to organophosphates.

References

-

TePaske, M. R., Gloer, J. B., Wicklow, D. T., & Dowd, P. F. (1992).[] Aflavarin and beta-aflatrem: New anti-insectan metabolites from the sclerotia of Aspergillus flavus.[6][8] Journal of Natural Products, 55(8), 1080–1086.[][9] Link[]

-

Nicholson, M. J., Koulman, A., Monahan, B. J., Pritchard, B. L., & Scott, B. (2009).[] Identification of two aflatrem biosynthesis gene loci in Aspergillus flavus and metabolic engineering of Penicillium paxilli to elucidate their function.[4][10] Applied and Environmental Microbiology, 75(23), 7469–7481.[] Link[]

-

Zhang, C., & Scott, B. (2004).[] Identification of a gene cluster in Aspergillus flavus for the biosynthesis of the tremorgenic mycotoxin aflatrem.[3][4][11] Fungal Genetics and Biology, 41(6), 613-625.[]

-

Valdes, J. J., Cameron, J. E., & Cole, R. J. (1985).[] Aflatrem: a tremorgenic mycotoxin with acute neurotoxic effects.[][11][12] Environmental Health Perspectives, 62, 459–463.[] Link

-

Knaus, H. G., et al. (1994).[] Tremorgenic indole alkaloids potently inhibit smooth muscle high-conductance calcium-activated potassium channels.[] Biochemistry, 33(19), 5819–5828.[]

Sources

- 2. mdpi.com [mdpi.com]

- 3. Identification of Two Aflatrem Biosynthesis Gene Loci in Aspergillus flavus and Metabolic Engineering of Penicillium paxilli To Elucidate Their Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of two aflatrem biosynthesis gene loci in Aspergillus flavus and metabolic engineering of Penicillium paxilli to elucidate their function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of fungal meroterpenoids - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00090D [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. antwiki.org [antwiki.org]

- 10. researchgate.net [researchgate.net]

- 11. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Effects of beta-Aflatrem on GABAergic Neurotransmission

Abstract

This technical guide provides a comprehensive analysis of the interaction between beta-aflatrem, a tremorgenic mycotoxin, and the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system. We delve into the molecular mechanisms underpinning beta-aflatrem's neurotoxicity, characterized by its modulation of GABA-A receptors. This guide synthesizes findings from authoritative studies to detail the toxin's impact on receptor binding and ion channel function. Furthermore, we present detailed, field-proven experimental protocols for the in-depth investigation of these effects, including radioligand binding assays and electrophysiological techniques. Visualized through custom diagrams, the complex signaling pathways and experimental workflows are elucidated to provide researchers, scientists, and drug development professionals with a thorough understanding of beta-aflatrem's neurotoxic profile and the methodologies to explore it.

Introduction: The Convergence of Mycotoxicology and Neuropharmacology

Tremorgenic mycotoxins, a class of secondary metabolites produced by various fungal species, including Aspergillus and Penicillium, are notorious for inducing neurological syndromes in animals characterized by sustained tremors.[1][2] These toxins often contaminate agricultural commodities, posing a significant threat to animal health and productivity.[1] Beta-aflatrem, an indole-diterpene mycotoxin, is a prominent member of this class, and its neurotoxic effects are primarily attributed to its interference with inhibitory neurotransmission.[3]

The primary target of beta-aflatrem within the central nervous system is the GABAergic system. GABA is the principal inhibitory neurotransmitter, acting through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[4][5] GABA-A receptors are ligand-gated chloride ion channels that, upon activation by GABA, mediate a rapid influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of action potential firing.[6][7][8][9] This delicate balance of excitation and inhibition is crucial for normal brain function, and its disruption can lead to severe neurological disorders.

This guide will provide a detailed exploration of the molecular interactions between beta-aflatrem and the GABA-A receptor, outlining the current understanding of its mechanism of action and providing the technical framework for its further investigation.

Molecular Mechanism of Action: Beta-Aflatrem's Impact on the GABA-A Receptor

Extensive research has demonstrated that the tremorgenic action of mycotoxins like beta-aflatrem is directly linked to their ability to modulate GABA-A receptor function.[10][11]

Allosteric Modulation of the GABA-A Receptor Chloride Channel

Studies have shown that tremorgenic mycotoxins, including those structurally related to beta-aflatrem, do not compete with GABA for its binding site on the GABA-A receptor.[10][11] Specifically, these mycotoxins have no significant effect on the binding of [³H]muscimol, a GABA-A receptor agonist, or [³H]flunitrazepam, a benzodiazepine that binds to a separate allosteric site.[10]

Instead, the evidence strongly suggests that these toxins act at a site closely associated with the chloride ion channel of the GABA-A receptor. This is supported by their ability to inhibit GABA-induced ³⁶Cl⁻ influx in rat brain membranes.[10][11] Furthermore, tremorgenic mycotoxins inhibit the binding of [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS), a radioligand that binds to the convulsant site within the chloride channel pore.[10] This indicates that beta-aflatrem and similar toxins likely bind to a site at or near the chloride channel, thereby non-competitively inhibiting the receptor's function.[10][11]

The following diagram illustrates the proposed mechanism of beta-aflatrem's interaction with the GABA-A receptor.

Caption: Proposed binding site of beta-aflatrem on the GABA-A receptor.

Broader Effects on Neurotransmitter Release

While the primary mechanism of tremorgenicity is linked to GABA-A receptor inhibition, some related mycotoxins have been shown to affect the release of other neurotransmitters. For instance, Penitrem A has been observed to increase the spontaneous release of glutamate, GABA, and aspartate from cerebrocortical synaptosomes.[2] Verruculogen has been shown to significantly increase the spontaneous release of glutamate and aspartate.[2] These findings suggest that while direct GABA-A receptor modulation is a key event, the overall neurotoxic syndrome may be a result of a more complex interplay of effects on multiple neurotransmitter systems.

Methodologies for Investigating beta-Aflatrem's GABAergic Effects

A thorough investigation of beta-aflatrem's impact on GABAergic neurotransmission requires a multi-faceted approach, combining biochemical and electrophysiological techniques.

Radioligand Binding Assays

Radioligand binding assays are essential for characterizing the interaction of beta-aflatrem with the GABA-A receptor complex.

Objective: To determine if beta-aflatrem competes for known binding sites on the GABA-A receptor or interacts with the ion channel.

Key Radioligands:

-

[³H]Muscimol: To assess binding to the GABA agonist site.

-

[³H]Flunitrazepam: To assess binding to the benzodiazepine allosteric site.

-

[³⁵S]TBPS: To assess binding to the convulsant site within the chloride channel.

Experimental Protocol: [³⁵S]TBPS Binding Assay

-

Membrane Preparation:

-

Homogenize rat whole brain (minus cerebellum and pons-medulla) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step three times.

-

Finally, resuspend the washed pellet in 50 mM Tris-HCl buffer containing 200 mM NaCl to a final protein concentration of 1-2 mg/mL.

-

-

Binding Assay:

-

In a final volume of 1 mL, incubate the membrane preparation with 2 nM [³⁵S]TBPS in the presence and absence of varying concentrations of beta-aflatrem.

-

Incubate for 90 minutes at 25°C.

-

Terminate the assay by rapid filtration through Whatman GF/B glass fiber filters under vacuum.

-

Wash the filters three times with 3 mL of ice-cold buffer.

-

Measure the radioactivity retained on the filters by liquid scintillation counting.

-

-

Data Analysis:

-

Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of picrotoxin) from the total binding.

-

Calculate the IC₅₀ value for beta-aflatrem's inhibition of [³⁵S]TBPS binding using non-linear regression analysis.

-

Electrophysiological Studies

Electrophysiology provides a direct functional measure of the effect of beta-aflatrem on GABA-A receptor-mediated currents.[7][12] The two-electrode voltage clamp (TEVC) technique using Xenopus oocytes expressing recombinant GABA-A receptors is a robust system for this purpose.[13]

Objective: To characterize the effect of beta-aflatrem on the kinetics and amplitude of GABA-activated chloride currents.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus laevis oocytes.

-

Inject oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

-

Incubate the injected oocytes for 2-5 days at 18°C to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with standard oocyte saline (ND96).

-

Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

-

Clamp the membrane potential at a holding potential of -70 mV.

-

Apply GABA at a concentration that elicits a submaximal current (e.g., EC₂₀) to establish a baseline response.

-

Co-apply beta-aflatrem with GABA and record the resulting current.

-

Perform dose-response experiments by applying a range of beta-aflatrem concentrations.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-activated currents in the presence and absence of beta-aflatrem.

-

Calculate the percentage inhibition of the GABA response by beta-aflatrem.

-

Determine the IC₅₀ for beta-aflatrem's inhibition of the GABA-activated current.

-

Analyze the current kinetics (e.g., activation and desensitization rates) to determine if beta-aflatrem alters these properties.

-

The following diagram outlines the experimental workflow for investigating beta-aflatrem's effects.

Caption: A workflow for studying beta-aflatrem's GABAergic effects.

Quantitative Data Summary

While specific quantitative data for beta-aflatrem is not extensively available in the public domain, the following table presents hypothetical data based on the known actions of related tremorgenic mycotoxins to illustrate the expected outcomes of the described experiments.

| Parameter | Mycotoxin | Value | Experimental System |

| IC₅₀ | Penitrem A | ~50 nM | Inhibition of [³⁵S]TBPS binding in rat brain membranes |

| IC₅₀ | Verruculogen | ~200 nM | Inhibition of [³⁵S]TBPS binding in rat brain membranes |

| IC₅₀ | Paspalinine | ~1 µM | Inhibition of [³⁵S]TBPS binding in rat brain membranes |

| % Inhibition | Beta-Aflatrem (hypothetical) | 50% at 100 nM | Inhibition of GABA-activated Cl⁻ current in Xenopus oocytes |

Implications for Neuroscience and Drug Development

The study of beta-aflatrem and other tremorgenic mycotoxins provides valuable insights into the structure and function of the GABA-A receptor. These toxins serve as powerful pharmacological tools to probe the allosteric modulation of this critical ion channel. A detailed understanding of their binding site and mechanism of action could inform the design of novel therapeutic agents targeting the GABAergic system for the treatment of epilepsy, anxiety disorders, and other neurological conditions.

Furthermore, the development of robust and sensitive assays to detect and quantify the effects of these mycotoxins is crucial for veterinary diagnostics and food safety. The methodologies outlined in this guide provide a foundation for such endeavors.

Conclusion

Beta-aflatrem exerts its primary neurotoxic effects through the non-competitive inhibition of the GABA-A receptor-associated chloride channel. This guide has provided a detailed overview of the molecular basis of this interaction and has outlined rigorous experimental protocols for its investigation. By employing a combination of biochemical and electrophysiological techniques, researchers can further elucidate the precise mechanism of action of beta-aflatrem and other tremorgenic mycotoxins, contributing to our fundamental understanding of GABAergic neurotransmission and aiding in the development of strategies to mitigate their toxic effects.

References

- Gant, D. B., Eldefrawi, A. T., Cole, R. J., & Valdes, J. J. (1987). Action of tremorgenic mycotoxins on GABAA receptor. Life Sciences, 41(19), 2227–2234.

-

Gant, D. B., Cole, R. J., Valdes, J. J., Eldefrawi, M. E., & Eldefrawi, A. T. (1987). Action of tremorgenic mycotoxins on GABAA receptor. PubMed. [Link]

-

Valdes, J. J., Cole, R. J., & Dorner, J. W. (1987). Action of tremorgenic mycotoxins on GABA/sub A/ receptor. OSTI.GOV. [Link]

-

Norris, P. J., Smith, C. C., De Belleroche, J., Bradford, H. F., Mantle, P. G., & Thomas, A. J. (1980). Actions of tremorgenic fungal toxins on neurotransmitter release. PubMed. [Link]

- Young, K. L., & Tauk, L. S. (2019). Tremorgenic Mycotoxins: Structure Diversity and Biological Activity. Molecules, 24(11), 2064.

- Ben-Ari, Y., Gaiarsa, J. L., Tyzio, R., & Khazipov, R. (2007). GABA: a pioneer transmitter that excites immature neurons and generates primitive oscillations. Physiological Reviews, 87(4), 1215–1284.

- Sallard, E., Letourneur, D., & Legendre, P. (2021). Electrophysiology of ionotropic GABA receptors. Cellular and Molecular Life Sciences, 78(13), 5341–5370.

- Chebib, M., & Johnston, G. A. (1999). The ‘ABC’ of GABA receptors: a brief review. Clinical and Experimental Pharmacology and Physiology, 26(11), 937–940.

- Olsen, R. W., & Sieghart, W. (2008). International Union of Pharmacology. LXX. Subtypes of gamma-aminobutyric acid(A) receptors: classification on the basis of subunit composition, pharmacology, and function. Update. Pharmacological Reviews, 60(3), 243–260.

- Johnston, G. A. (2013). GABA(A) receptor pharmacology. Pharmacology & Therapeutics, 140(1), 1–28.

- Strata, P. (1986). Electrophysiology of the GABAergic synapses. Functional Neurology, 1(4), 339–344.

- Carland, J. E., Moore, A. L., & Hanrahan, J. R. (2012). Two-electrode voltage-clamp recording from Xenopus laevis oocytes. Methods in Molecular Biology, 998, 143–163.

- Decavel, C., & Van den Pol, A. N. (1990). GABA: a dominant neurotransmitter in the hypothalamus.

- Farrant, M., & Nusser, Z. (2005). Variations on an inhibitory theme: phasic and tonic activation of GABA(A) receptors. Nature Reviews Neuroscience, 6(3), 215–229.

- Korol, S. V., Jin, Z., Jin, Y., Bhandage, A. K., Tengholm, A., & Birnir, B. (2018).

- Bowery, N. G., & Smart, T. G. (2006). GABAB and GABAC receptors. Pharmacology & Therapeutics, 110(3), 357–360.

- Chen, Z. W., Olsen, R. W., & Miller, J. F. (2011). GABAA receptor open-state conformation determines non-competitive antagonist binding. Journal of Neurochemistry, 119(3), 512–520.

- Cook, J. M., He, X., & Poe, M. M. (2021). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules, 26(16), 4967.

- Tritsch, N. X., & Granger, A. J. (2016). Mechanisms and functions of GABA co-release. Nature Reviews Neuroscience, 17(3), 139–145.

- Waters Corporation. (2021, October 19).

- Martin, D. L., & Olsen, R. W. (2000).

- Sallard, E., Letourneur, D., & Legendre, P. (2021). Electrophysiology of ionotropic GABA receptors. Cellular and Molecular Life Sciences, 78(13), 5341–5370.

- Masiulis, S., Desai, R., Uchański, T., Serna, M., Laverty, D., Karia, D., ... & Aricescu, A. R. (2019). GABA A receptor signalling mechanisms revealed by structural pharmacology.

- Legendre, P. (2001). The many faces of inhibitory glycine receptors. Trends in Neurosciences, 24(1), 34–43.

- Strata, P. (1986). Electrophysiology of the GABAergic synapses. Functional Neurology, 1(4), 339–344.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Actions of tremorgenic fungal toxins on neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tremorgenic Mycotoxins: Structure Diversity and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of GABAergic transmission in development and neurodevelopmental disorders: investigating physiology and pathology to gain therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Involvement of GABAergic and Adrenergic Neurotransmissions on Paraventricular Nucleus of Hypothalamus in the Control of Cardiac Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Electrophysiology of ionotropic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrophysiology of the GABAergic synapses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Action of tremorgenic mycotoxins on GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Action of tremorgenic mycotoxins on GABA/sub A/ receptor (Journal Article) | OSTI.GOV [osti.gov]

- 12. Electrophysiology of ionotropic GABA receptors. - Research - Institut Pasteur [research.pasteur.fr]

- 13. escholarship.org [escholarship.org]

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the Historical Isolation of β-Aflatrem from Fungal Sclerotia

Abstract

This technical guide provides a comprehensive historical narrative and methodological deep-dive into the isolation of β-aflatrem, a tremorgenic indole-diterpene mycotoxin, from the sclerotia of Aspergillus flavus. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale and technical evolution of isolation strategies, from the seminal discovery to modern analytical considerations. We will explore the foundational extraction and chromatographic techniques that first brought this molecule to light, contrast them with contemporary high-resolution methods, and provide detailed, field-proven protocols. This guide is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the challenges and chemical logic inherent in natural product isolation, using β-aflatrem as an illustrative case study.

Introduction: The Significance of Sclerotia as a Chemical Reservoir

Fungal sclerotia are hardened, dormant masses of mycelium that serve as survival structures, allowing the fungus to withstand harsh environmental conditions.[1] These structures are not merely inert; they are sophisticated biochemical reservoirs, often concentrating a unique profile of secondary metabolites that differ significantly from those found in the mycelium or spores.[2] These compounds, including β-aflatrem, are believed to function as chemical defense agents against predation by insects (anti-insectan) or microbial competitors.[1][3]

β-aflatrem is a potent indole-diterpene mycotoxin, an isomer of the more widely known aflatrem.[4][5] Both belong to a class of paspaline-derived metabolites that exhibit significant biological activity, most notably as potent tremorgens that affect the central nervous system in mammals.[1][6][7] The initial interest in these compounds stemmed from "staggers syndromes," a collection of neurological diseases observed in cattle that consumed contaminated feed.[3][7] The discovery that these complex metabolites were concentrated within the resilient sclerotia of Aspergillus flavus provided a specific and enriched target for natural product chemists.

This guide focuses specifically on the historical isolation of β-aflatrem, a pivotal moment that built upon decades of research into related tremorgenic mycotoxins.[8][9] Understanding the logic of the original isolation is critical for modern researchers, as it provides a foundational blueprint for tackling the isolation of novel, complex natural products.

The Seminal Isolation: A Methodological Deep Dive (TePaske et al., 1992)

The first successful isolation and characterization of β-aflatrem was reported in 1992 by TePaske, Gloer, Wicklow, and Dowd.[10][11] Their work was driven by the search for novel anti-insectan compounds from sclerotia, demonstrating the value of ecological observation in guiding chemical discovery. The protocol they developed is a classic example of natural product chemistry, relying on a sequence of differential solvent extraction and multi-modal chromatography.

Causality Behind Experimental Choices

The researchers' primary goal was to isolate bioactive compounds. Their methodology was a self-validating system where each step was designed to enrich the target compounds while removing impurities, with bioassays (in their case, anti-insectan feeding studies) used to track activity through the fractions.

-

Starting Material: The choice of A. flavus sclerotia was deliberate. Prior work indicated these structures were rich in unique indole metabolites.[2] By using only the sclerotia, they began with a significantly enriched source material compared to the whole fungal culture.

-

Extraction Solvent: A mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) was chosen. This combination provides a broad polarity range, capable of extracting mid-to-low polarity compounds like indole-diterpenes while leaving behind highly polar (sugars, salts) and non-polar (lipids) materials.

-

Chromatographic Strategy: A multi-step approach was essential.

-

Vacuum-Liquid Chromatography (VLC): This initial, low-resolution step was used for gross fractionation of the crude extract. It's a rapid way to handle large amounts of material and separate compounds into broad polarity classes using a step-gradient of solvents.

-

Size-Exclusion Chromatography (Sephadex LH-20): This step separates molecules based on size. Its inclusion was critical for removing polymeric materials and other high molecular weight contaminants. The choice of methanol as the eluent is standard for this stationary phase.

-

High-Performance Liquid Chromatography (HPLC): The final purification step. The use of a reversed-phase C18 column was logical for separating structurally similar, isomeric compounds like aflatrem and β-aflatrem. The isocratic mobile phase (85:15 MeOH-H₂O) provided the specific selectivity needed to resolve these two isomers.

-

Detailed Experimental Protocol: Reconstruction of the 1992 Isolation

The following protocol is a reconstruction of the methodology described by TePaske et al. It serves as a foundational blueprint for the isolation of indole-diterpenes from fungal sources.

Step 1: Fungal Culture and Sclerotia Harvest

-

Culture Aspergillus flavus (NRRL 13003) on autoclaved corn kernels for 4-6 weeks to induce sclerotia formation.

-

Manually harvest the mature, dark sclerotia from the corn substrate.

-

Dry the sclerotia in a desiccator and grind them into a fine powder to maximize surface area for extraction.

Step 2: Solvent Extraction

-

Suspend the ground sclerotia (e.g., 50 g) in a 2:1 mixture of CH₂Cl₂-MeOH.

-

Sonicate the suspension for 30 minutes to facilitate cell lysis and extraction.

-

Allow the suspension to steep for 24 hours at room temperature.

-

Filter the mixture through Celite to remove solid fungal material, collecting the filtrate.

-

Repeat the extraction of the solid residue two more times.

-

Combine the filtrates and evaporate the solvent in vacuo to yield the crude extract.

Step 3: Initial Fractionation by Vacuum-Liquid Chromatography (VLC)

-

Prepare a VLC column with silica gel.

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

-

Elute the column with a step gradient of increasing polarity, typically starting with hexane and progressing through ethyl acetate to methanol.

-

Collect fractions and analyze by Thin-Layer Chromatography (TLC). Combine fractions with similar TLC profiles. The fractions containing the target compounds are typically identified by their UV activity and characteristic staining.